![molecular formula C25H22N2O4 B5488034 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5488034.png)
4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl 4-methylbenzoate
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Overview
Description
4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a phenyl group, and a benzoate ester. The molecular formula of this compound is C24H20N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl 4-methylbenzoate typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the phenyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid
- 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl benzoate
Uniqueness
4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl 4-methylbenzoate is unique due to the presence of the 4-methylbenzoate ester, which may confer distinct chemical and biological properties compared to similar compounds. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
[4-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-17-7-9-18(10-8-17)25(30)31-22-13-11-20(12-14-22)26-24(29)19-15-23(28)27(16-19)21-5-3-2-4-6-21/h2-14,19H,15-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQREXWSLVOMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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